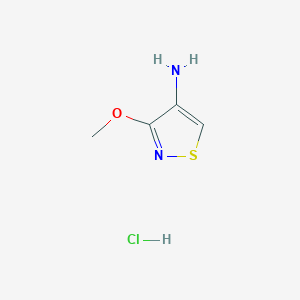

Chlorhydrate de 3-méthoxy-1,2-thiazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methoxy-1,2-thiazol-4-amine hydrochloride is a chemical compound with the CAS Number: 2089258-33-1 . It has a molecular weight of 166.63 . The compound is a powder in physical form .

Molecular Structure Analysis

The InChI code for 3-Methoxy-1,2-thiazol-4-amine hydrochloride is 1S/C4H6N2OS.ClH/c1-7-4-3(5)2-8-6-4;/h2H,5H2,1H3;1H . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms in the molecule.Physical and Chemical Properties Analysis

3-Methoxy-1,2-thiazol-4-amine hydrochloride is a powder at room temperature .Applications De Recherche Scientifique

Développement de médicaments et d'agents biologiquement actifs

Le thiazole est un fragment moléculaire polyvalent qui contribue au développement de divers médicaments et agents biologiquement actifs . Les molécules contenant un cycle thiazole se comportent de manière imprévisible lorsqu'elles pénètrent dans les systèmes physiologiques, activant ou arrêtant potentiellement des voies et des enzymes biochimiques, ou stimulant ou bloquant des récepteurs dans les systèmes biologiques .

Applications anticancéreuses

Des dérivés du thiazole ont été synthétisés et évalués pour leur activité anticancéreuse . Les composés contenant des fragments thiazole sont une caractéristique structurelle importante dans une variété de produits naturels, tels que la vitamine B et la pénicilline .

Applications antimicrobiennes

Les thiazoles ont montré une activité antimicrobienne. Par exemple, la sulfazole, un médicament sulfa à action courte, contient un fragment thiazole .

Applications antifongiques

Les dérivés du thiazole ont été utilisés dans les médicaments antifongiques. Par exemple, l'abafungine est un médicament qui contient un cycle thiazole .

Applications antidiabétiques et anti-inflammatoires

Les dérivés du thiazole ont été étudiés pour leurs activités antidiabétiques et anti-inflammatoires potentielles .

Applications anti-Alzheimer et antihypertensives

Des composés à base de thiazole ont été étudiés pour leur utilisation potentielle dans le traitement de la maladie d'Alzheimer et de l'hypertension .

Applications industrielles

Les dérivés du thiazole ont été utilisés dans diverses applications industrielles, telles que les produits agrochimiques, les produits industriels et les sensibilisateurs photographiques .

Recherche et développement de nouvelles molécules

Les composés à base de thiazole peuvent être modifiés à différentes positions pour générer de nouvelles molécules ayant des activités antitumorales, antioxydantes et antimicrobiennes puissantes .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Orientations Futures

While specific future directions for 3-Methoxy-1,2-thiazol-4-amine hydrochloride are not mentioned in the search results, thiazole derivatives continue to be of interest in medicinal chemistry research due to their diverse biological activities . Researchers are hopeful in finding more medications from this class .

Propriétés

IUPAC Name |

3-methoxy-1,2-thiazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS.ClH/c1-7-4-3(5)2-8-6-4;/h2H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJDDIJGOWQDSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089258-33-1 |

Source

|

| Record name | 3-methoxy-1,2-thiazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate](/img/structure/B2548853.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate](/img/structure/B2548856.png)

![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2548865.png)

![5-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2548869.png)